Aleurodiscal

antifungal hyphal morphology zygomycetes

Aleurodiscal is the only hydroxysesterterpene aldehyde β‑D‑xyloside that triggers apical branching in Mucor miehei at 1–10 µg·mL⁻¹ without general cytotoxicity—a phenotype unmatched by ophiobolin A or direct chitin‑synthase inhibitors. This reproducible, non‑lytic effect enables clean dissection of hyphal‑polarity pathways. At 50 µg·mL⁻¹ it blocks chitin incorporation, temporally separated from morphological change, enabling pulse‑chase protocols. Selective toxicity toward Balb/3T3 over SV‑T2 cells and a negative Ames test (100 µg/disc) make it suitable for bystander‑effect studies and shared facility libraries. Source Aleurodiscal when experimental designs demand precise morphological control rather than broad‑spectrum killing.

Molecular Formula C31H48O7
Molecular Weight 532.7 g/mol
Cat. No. B15622680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAleurodiscal
Molecular FormulaC31H48O7
Molecular Weight532.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H48O7/c1-15(2)26-22-10-21-16(3)20-9-25(38-29-28(36)27(35)24(34)13-37-29)17(4)19(20)8-7-18(12-32)31(21,6)14-30(22,5)11-23(26)33/h7,12,15,17,19,21-29,33-36H,8-11,13-14H2,1-6H3/b18-7-,20-16-/t17-,19-,21+,22-,23+,24?,25-,26-,27?,28?,29?,30+,31+/m0/s1
InChIKeyCDZNHIZHUOUKPS-WUFMIMRESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aleurodiscal Procurement Guide: Sesterterpenoid Antifungal for Selective Anti-Zygomycete Research


Aleurodiscal (CAS 122535‑46‑0) is a hydroxysesterterpene aldehyde β‑D‑xyloside first isolated from mycelial cultures of the basidiomycete Aleurodiscus mirabilis [1]. The compound possesses a novel carbon skeleton confirmed by single‑crystal X‑ray analysis and hydrolysis to D‑(+)‑xylose [1]. Unlike many broad‑spectrum antifungals, Aleurodiscal selectively inhibits filamentous fungi—particularly zygomycetes such as Mucor miehei—by inducing abnormal apical hyphal branching at low microgram‑per‑millilitre concentrations, a phenotype not typically produced by azoles, polyenes or echinocandins [1].

Why Generic Sesterterpenoids Cannot Replace Aleurodiscal in Anti-Zygomycete Research


Aleurodiscal is frequently grouped with other fungal sesterterpenoids such as ophiobolins, yet the structural, phenotypic and mechanistic profiles diverge substantially. Ophiobolin A triggers apoptosis‑like cell death accompanied by cytoplasmic effusion and swollen, septated cells [1], whereas Aleurodiscal preserves hyphal integrity and induces a distinctive apical branching phenotype at concentrations that leave macromolecular synthesis largely unaffected [2]. Furthermore, Aleurodiscal’s chitin‑incorporation blockade occurs at concentrations far above those required for morphological change, indicating a mode of action separable from direct chitin‑synthase inhibition by agents such as nikkomycin Z [3]. These differences mean that simply purchasing any antifungal sesterterpenoid risks obtaining an irrelevant phenotype or off‑target profile for zygomycete‑focused experimental designs.

Quantitative Differentiation Evidence for Aleurodiscal vs. Ophiobolin A and Nikkomycin Z


Aleurodiscal Induces Apical Branching, Not Apoptosis‑Like Cell Death

Aleurodiscal causes abnormal apical branching of Mucor miehei hyphae at 1–10 µg mL⁻¹, with no evidence of cytoplasmic effusion or apoptosis [1]. In contrast, ophiobolin A at its MIC range (3.175–50 µg mL⁻¹) induces degenerated, swollen cells with septa and leaks cytoplasmic contents, characteristic of apoptosis‑like death [2]. The qualitative phenotypic difference—branched, intact hyphae versus swollen, degenerated cells—indicates distinct cellular targets that preclude using ophiobolin A as a morphological mimic of Aleurodiscal.

antifungal hyphal morphology zygomycetes

Aleurodiscal Exhibits Superior Anti‑Mucor Potency Versus Ophiobolin A

Aleurodiscal inhibits radial growth of Mucor miehei with an IC₅₀ of 1 µg mL⁻¹ and virtually complete inhibition at 10 µg mL⁻¹ in YMG agar [1]. Ophiobolin A displays a wider MIC range of 3.175–50 µg mL⁻¹ against various zygomycetes, with the lower end of that range being >3‑fold higher than Aleurodiscal’s IC₅₀ [2]. Aleurodiscal’s narrower, lower‑concentration activity window reduces compound consumption and allows precise dose‑response studies.

MIC antifungal potency Mucor miehei

Aleurodiscal Decouples Morphological Effect from Macromolecular Synthesis Inhibition

Aleurodiscal almost completely inhibits incorporation of [¹⁴C]-N‑acetyl‑D‑glucosamine into chitin/chitosan at 50 µg mL⁻¹, while its morphological effects occur at 1–10 µg mL⁻¹ [1]. Protein and RNA syntheses are only marginally affected even at high concentrations [1]. In contrast, nikkomycin Z acts as a direct competitive inhibitor of chitin synthases with IC₅₀ values of 0.8–15 µM (0.4–7.5 µg mL⁻¹) [2]. This concentration‑effect inversion suggests Aleurodiscal’s primary target is upstream of chitin polymerisation, making it a complementary tool for studying chitin‑dependent morphogenesis without immediate synthase blockade.

chitin synthesis mode of action macromolecular synthesis

Aleurodiscal Demonstrates Selective Cytotoxicity Toward Viral‑Transformed Cells

At 40 µg mL⁻¹, Aleurodiscal causes lysis of 50 % of non‑transformed Balb/3T3 cells but does not inhibit growth of SV‑T2 (SV40‑transformed) or M‑MSV‑Balb/3T3 (Moloney sarcoma virus‑transformed) cells after 48 h [1]. This inverted selectivity—higher toxicity to normal cells than to virally transformed counterparts—is unusual among sesterterpenoids and could be exploited in co‑culture or bystander‑effect studies.

cytotoxicity cancer vs. normal transformed cells

Aleurodiscal is Ames‑Negative, Supporting Safer Laboratory Handling

Aleurodiscal tested negative in the Ames mutagenicity assay at 100 µg per disc on Salmonella typhimurium strains TA 98 and TA 100 without liver microsome activation [1]. This provides a baseline safety signal absent from many less‑characterised natural product antifungals and supports procurement for routine laboratory use without the same containment precautions required for mutagenic agents.

mutagenicity Ames test laboratory safety

Aleurodiscal is a Broad‑Spectrum Anti‑Filamentous Agent with Bacterial and Yeast Exclusion

In serial‑dilution assays, Aleurodiscal inhibits Mucor miehei at very low concentrations, while yeasts (Saccharomyces cerevisiae, Rhodotorula glutinis) and bacteria (except Bacillus subtilis) are unaffected up to 100 µg mL⁻¹ [1]. In agar diffusion, strong inhibition zones are observed against many filamentous fungi at 2–10 µg per disc [1]. This spectrum is narrower than that of amphotericin B, which typically inhibits both yeasts and molds at low µg mL⁻¹ levels [2], making Aleurodiscal preferable for experiments requiring exclusion of yeast‑active confounding effects.

antifungal spectrum zygomycetes selectivity

Application Scenarios Where Aleurodiscal Outperforms Alternative Sesterterpenoids


Zygomycete Morphogenesis and Hyphal‑Branching Studies

Aleurodiscal’s induction of abnormal apical branching in Mucor miehei at 1–10 µg mL⁻¹ [1] provides a reproducible, non‑lytic tool for examining the polarity determinants of hyphal growth. Because the branching phenotype occurs without significant inhibition of protein or RNA synthesis [1], researchers can dissect morphogenetic signalling pathways independently of general cytotoxicity, a capability not shared by ophiobolin A which provokes apoptosis‑like cell lysis [2].

Chitin‑Dependent Cell‑Wall Remodelling Without Direct Synthase Inhibition

The near‑complete blockade of [¹⁴C]-GlcNAc incorporation at 50 µg mL⁻¹, combined with morphological change at 10‑fold lower concentrations [1], positions Aleurodiscal as a tool to study indirect regulation of chitin synthesis. This temporal and concentration‑wise separation is unavailable with direct chitin‑synthase inhibitors such as nikkomycin Z (IC₅₀ 0.8–15 µM) [3], enabling pulse‑chase or washout experimental designs.

Differential Cytotoxicity Assays Using Viral‑Transformed vs. Normal Fibroblast Panels

The observation that Aleurodiscal at 40 µg mL⁻¹ lyses 50 % of Balb/3T3 cells while sparing SV‑T2 and M‑MSV‑Balb/3T3 transformed cells [1] supports its use in bystander‑effect or co‑culture experiments where selective toxicity to normal cells is required. No analogous selectivity pattern has been reported for ophiobolin A, which broadly inhibits cancer cell lines [4].

Safety‑First Natural Product Screening in Academic Core Facilities

Negative Ames test results at 100 µg/disc [1] lower the biosafety barrier to entry for core facilities that cannot store or dispense genotoxic compounds. This documented safety profile, absent for many uncharacterised fungal metabolites, makes Aleurodiscal a preferred choice for shared‑resource compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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